molecular formula C9H8O3S B1623001 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 96334-46-2

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B1623001
CAS No.: 96334-46-2
M. Wt: 196.22 g/mol
InChI Key: DIHMRAKCRQYYNP-UHFFFAOYSA-N
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Description

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C9H8O3S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives

Uniqueness

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHMRAKCRQYYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397495
Record name STK279704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96334-46-2
Record name STK279704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture solution of 7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (21.6 g) in methanol (50 mL) and tetrahydrofuran (50 mL) was added in several portions an aqueous solution of 2N sodium hydroxide (77 mL) on an ice bath. After the solution was stirred for 45 minutes and the pH of solution was adjusted to 2 with 2N hydrochloric acid water, the organic solvent was removed by evaporation. Water was added to the residue to suspend, the solid was collected by filtration, and washed with water and then with ethanol, and then was dried to provide the title compound (18.1 g).
Name
7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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